(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid
Overview
Description
(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolane ring and the subsequent fusion with the pyrrole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological probe. Its ability to interact with specific biological targets makes it a promising compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may lead to the creation of innovative products and technologies.
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid shares similarities with other dioxolane and pyrrole-containing compounds.
- Compounds such as tert-butylamine and 3,4,5-trimethoxybenzylamine have similar structural features and chemical properties .
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aS,4S,6aR)-2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-6-7-9(8(14)10(15)16)19-13(4,5)18-7/h7-9H,6H2,1-5H3,(H,15,16)/t7-,8+,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDGVQODRPFOOR-HRDYMLBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103355 | |
Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127910-62-7 | |
Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127910-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-1,3-Dioxolo[4,5-c]pyrrole-4,5-dicarboxylic acid, tetrahydro-2,2-dimethyl-, 5-(1,1-dimethylethyl) ester, [3aS-(3aα,4β,6aα)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501103355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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